molecular formula C11H20O2 B7893340 Cyclooctanecarboxylic acid ethyl ester

Cyclooctanecarboxylic acid ethyl ester

Cat. No.: B7893340
M. Wt: 184.27 g/mol
InChI Key: CGSWRFQBISKHLS-UHFFFAOYSA-N
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Description

Cyclooctanecarboxylic acid ethyl ester (ethyl cyclooctanecarboxylate) is an eight-membered cycloalkane ring substituted with a carboxylate ester group. Its molecular formula is C₁₁H₂₀O₂, derived from the cyclooctane backbone (C₈H₁₄) combined with an ethyl ester moiety (C₂H₅O₂). This compound is typically synthesized via catalytic hydrocarboxyalkylation of 1,5-cyclooctadiene using non-noble metal catalysts (e.g., cobalt naphthenate) under high-pressure conditions (270–280 bar) and elevated temperatures (140–170°C), yielding up to 15.2% in optimized reactions .

The ethyl ester’s larger ring size compared to smaller cycloalkanes (e.g., cyclopentane or cyclohexane derivatives) may influence steric effects and reactivity in synthetic applications.

Properties

IUPAC Name

ethyl cyclooctanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-13-11(12)10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSWRFQBISKHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctanecarboxylic acid ethyl ester can be synthesized through the esterification of cyclooctanecarboxylic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:

Cyclooctanecarboxylic acid+EthanolAcid CatalystCyclooctanecarboxylic acid ethyl ester+Water\text{Cyclooctanecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Cyclooctanecarboxylic acid+EthanolAcid Catalyst​Cyclooctanecarboxylic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity ester.

Chemical Reactions Analysis

Types of Reactions

Cyclooctanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to cyclooctanecarboxylic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Cyclooctanecarboxylic acid and ethanol.

    Reduction: Cyclooctanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Cyclooctanecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclooctanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclooctanecarboxylic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Cyclopentanecarboxylic Acid Ethyl Esters

Example : Ethyl 1-hydroxycyclopentanecarboxylate (C₈H₁₄O₃, MW 158.20)

  • Boiling Point : 97°C at 22 Torr .
  • Synthesis : Prepared via coupling reactions using EDC/HOBT as activating agents, achieving yields >90% for methyl esters .
  • Lower molecular weight and boiling point compared to cyclooctane analogs.

Cyclohexane Derivatives

Example: 1,2-Cyclohexanedicarboxylic acid diisononyl ester (CAS 166412-78-8)

  • Applications : Plasticizers and polymer stabilizers due to high thermal resistance .
  • Key Differences: Six-membered ring offers conformational stability (chair structure), unlike the more flexible cyclooctane. Diesters exhibit higher molecular weights (e.g., C₂₈H₅₀O₄) and industrial utility compared to monocarboxylates.

Substituted Cyclooctane Esters

Example : Ethyl 2-oxo-1-(2-oxoethyl)cyclooctanecarboxylate (C₁₃H₂₀O₄, MW 240.30)

  • Synthesis : Multi-step reactions introducing oxo groups, leading to complex stereochemistry .
  • Key Differences: Additional functional groups (e.g., ketones) enable participation in keto-enol tautomerism, absent in unsubstituted esters.

Methyl vs. Ethyl Esters

Example : Methyl cyclopentanecarboxylate (C₇H₁₂O₂, MW 128.17) vs. Ethyl analogs

  • Synthesis : Methyl esters are more commonly synthesized via Fischer esterification, while ethyl esters often require harsher conditions (e.g., Co-catalyzed hydrocarboxyalkylation) .
  • Yield Trends : Methyl esters achieve higher yields (85–91%) than ethyl esters (15–57%) in cyclooctane systems due to steric hindrance from the ethyl group .

Data Tables

Table 2: Physical Properties

Compound Boiling Point (°C) Solubility Reactivity Notes
Cyclooctanecarboxylic acid ethyl ester Not reported Lipophilic Steric hindrance limits nucleophilic attack
Ethyl 1-hydroxycyclopentanecarboxylate 97 @ 22 Torr Moderate polarity Hydroxyl group enables hydrogen bonding
Methyl cyclopentanecarboxylate Not reported Hydrophobic Common intermediate in peptide synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclooctanecarboxylic acid ethyl ester
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